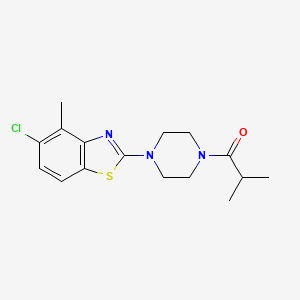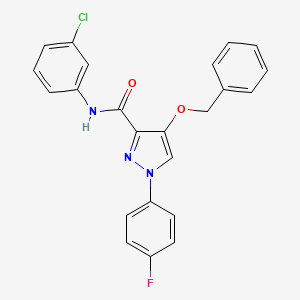
4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups, including a pyrazole ring, a carboxamide group, and three phenyl rings, which are substituted with a benzyloxy group, a chloro group, and a fluoro group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings. Unfortunately, specific information about the molecular structure of this exact compound could not be found in the available literature .Scientific Research Applications
Synthesis and Material Properties
Research on related pyrazole derivatives has led to the development of new materials with significant thermal stability and solubility characteristics. For instance, the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units derived from similar compounds has demonstrated the potential for creating materials that are noncrystalline, readily soluble in polar solvents, and capable of forming transparent, flexible, and tough films. These materials exhibit high glass transition temperatures (most >200°C) and substantial thermal stability, with 10% weight loss temperatures exceeding 480°C in both nitrogen and air environments (Hsiao, Yang, & Chen, 2000).
Anticancer Activity
In the realm of medicinal chemistry, compounds structurally related to 4-(benzyloxy)-N-(3-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide have been synthesized and evaluated for their cytotoxic effects against cancer cell lines. A study involving the synthesis of pyrazoline analogues showed promising cytotoxicity against breast cancer cell lines, with some compounds exhibiting activity comparable to that of standard drugs like adriamycin. These findings highlight the potential for developing novel anticancer agents based on the pyrazole scaffold (Ahsan et al., 2018).
Fluorescence Studies
The compound's structural class has also been explored for applications in fluorescent dyes. Research into novel fluorescence dyes based on the pyrazoline structure, incorporating elements such as the carbazole radical, has yielded materials with significant fluorescence properties. These studies have found that such compounds exhibit a red-shift in emission spectra in different solvents, indicating their potential use in fluorescent probes and other applications where fluorescence sensitivity to environmental factors is desired (Bai et al., 2007).
Safety and Hazards
properties
IUPAC Name |
N-(3-chlorophenyl)-1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O2/c24-17-7-4-8-19(13-17)26-23(29)22-21(30-15-16-5-2-1-3-6-16)14-28(27-22)20-11-9-18(25)10-12-20/h1-14H,15H2,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLTGFIHHNWRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN(N=C2C(=O)NC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl {[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2407308.png)
![(2Z)-2-[(2,4-dichlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2407311.png)
![(Benzo[4,5]furo[3,2-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2407314.png)
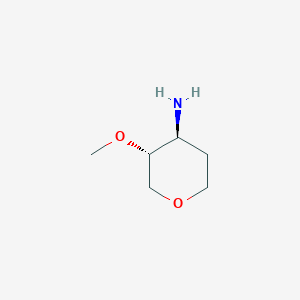

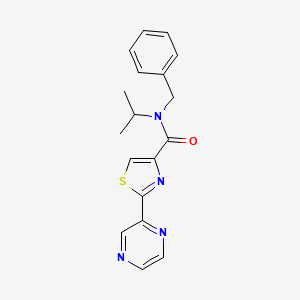
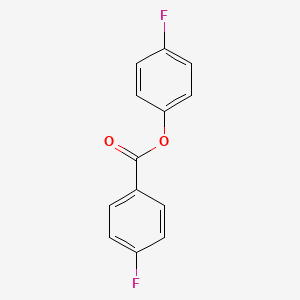
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2407322.png)
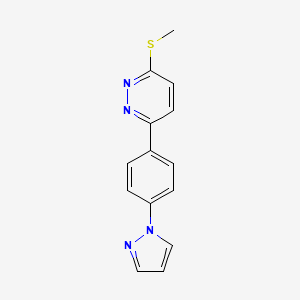
![2,3-dimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2407325.png)
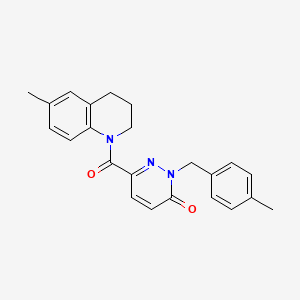
![8-chloro-3-(3,4-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2407327.png)

